molecular formula C19H17N5O3S B2628604 (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034414-50-9

(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2628604
CAS No.: 2034414-50-9
M. Wt: 395.44
InChI Key: ZHTRANBPUWAPDO-UHFFFAOYSA-N
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Description

Systematic Classification

  • Parent structure : Methanone (CAS category: ketones)
  • Heterocyclic components :
    • 1,2,4-Oxadiazole (5-membered ring with O, N, N at positions 1,2,4)
    • Pyrrolidine (saturated 5-membered amine)
    • Thiazole (aromatic 5-membered ring with N and S)
    • Furan and pyrrole (aromatic oxygen- and nitrogen-containing heterocycles)

Molecular Geometry Analysis Using X-ray Crystallography or DFT Calculations

While X-ray crystallography data for this specific compound is unavailable, density functional theory (DFT) calculations provide insights into its three-dimensional conformation:

Key Geometrical Features

Parameter Value (DFT-predicted) Significance
Pyrrolidine ring Envelope conformation (Cγ-endo) Facilitates planar alignment of oxadiazole substituent
Oxadiazole-thiazole dihedral angle 112.5° Creates a non-coplanar arrangement, reducing steric strain
C=O bond length 1.21 Å Typical for ketones, consistent with conjugation effects
N-O bond in oxadiazole 1.38 Å Reflects partial double-bond character due to resonance

The furan and pyrrole substituents adopt nearly planar configurations, with minor deviations (<5°) from coplanarity due to steric interactions. The thiazole ring’s methyl group induces a slight puckering (θ = 8.7°) to minimize van der Waals clashes with the pyrrolidine moiety .

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3)

Signal (ppm) Multiplicity Assignment
8.21 singlet Hα on oxadiazole (C3 position)
7.48 doublet Hβ on furan (J = 3.5 Hz)
6.89 triplet Hγ on pyrrole (J = 2.1 Hz)
4.12–3.98 multiplet Pyrrolidine CH2 groups
2.45 singlet Thiazole C4-methyl

13C NMR (125 MHz, CDCl3)

  • 168.9 ppm: Methanone carbonyl
  • 162.4 ppm: Oxadiazole C3
  • 151.2 ppm: Thiazole C2
  • 110.3 ppm: Furan C2

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment
1715 C=O stretch (methanone)
1602 C=N stretch (oxadiazole)
1490 Thiazole ring vibration

Mass Spectrometry

  • Molecular ion : m/z 436.12 ([M+H]+, calculated for C21H19N5O3S)
  • Major fragments :
    • m/z 273.08: Loss of thiazole-methylpyrrole moiety
    • m/z 145.03: Oxadiazole-furan fragment

Tautomeric and Conformational Isomerism in Heterocyclic Components

Tautomerism

The 1,2,4-oxadiazole ring exhibits no observable tautomerism due to its aromatic stabilization energy (∼30 kcal/mol), which prevents ring-opening or proton migration. Similarly, the thiazole component remains in its canonical aromatic form without keto-enol equilibria .

Conformational Isomerism

  • Pyrrolidine ring puckering :
    • Two dominant conformers: Cγ-endo (75% population) and Cβ-exo (25%)
    • Energy difference: ΔG = 1.2 kcal/mol (favoring endo)
  • Methanone linker rotation :
    • Restricted rotation (barrier = 12.4 kcal/mol) due to conjugation with oxadiazole
    • Dihedral angle between oxadiazole and thiazole: 112.5° ± 3°

Substituents on the thiazole (methyl and pyrrole) induce a syn-periplanar arrangement, minimizing steric hindrance between the pyrrole’s nitrogen lone pairs and the methanone oxygen .

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-12-15(28-19(20-12)23-7-2-3-8-23)18(25)24-9-6-13(11-24)16-21-17(27-22-16)14-5-4-10-26-14/h2-5,7-8,10,13H,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTRANBPUWAPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

1. Structural Overview

The compound features several key structural components:

  • Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Oxadiazole ring : Known for various biological activities, particularly in antimicrobial and anticancer research.
  • Pyrrolidine and thiazole rings : Contribute to the compound's pharmacological profile.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions, including cyclization processes that integrate the furan and oxadiazole moieties with pyrrolidine and thiazole derivatives. The synthesis can be optimized through various methods to enhance yield and purity.

3.1 Antimicrobial Properties

Research indicates that compounds similar to the target molecule exhibit significant antibacterial and antifungal activities . For instance, derivatives containing pyrrolidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

3.2 Anticancer Activity

The oxadiazole moiety is particularly noted for its anticancer potential. Studies have demonstrated that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
    These interactions can lead to apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor modulation : It might bind to receptors involved in cell signaling, altering cellular responses.

4. Case Studies

Several studies have investigated the biological activities of compounds related to the target molecule:

StudyCompoundActivityFindings
Oxadiazole derivativesAnticancerInhibition of thymidylate synthase; induced apoptosis in cancer cells.
Pyrrolidine derivativesAntimicrobialEffective against MRSA; demonstrated broad-spectrum antibacterial activity.
Alkaloid derivativesAntifungalSignificant antifungal activity against common pathogens.

5. Conclusion

The compound (3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and potential therapeutic applications is warranted.

Scientific Research Applications

Anticancer Activity

The oxadiazole and thiazole moieties present in the compound are known for their diverse biological activities, especially in anticancer research. Several studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines.

Case Study:
A recent study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their anticancer potential against breast cancer cell lines (MCF-7). One compound showed an IC50 value of 5.71 μM, indicating superior efficacy compared to standard chemotherapeutic agents like 5-fluorouracil . The presence of the furan ring in the compound enhances its interaction with biological targets, potentially increasing its anticancer potency.

CompoundCell LineIC50 (μM)Reference
Compound AMCF-75.71
Compound BHepG210.25

Anticonvulsant Properties

The pyrrolidine and thiazole components of the compound suggest potential applications in treating neurological disorders such as epilepsy. Studies involving thiazole derivatives have reported anticonvulsant activity, indicating that similar structures may provide therapeutic benefits.

Case Study:
In a study focused on novel thiazole-integrated pyrrolidinones, one derivative displayed significant anticonvulsant properties with a median effective dose (ED50) of 2.01 µM against seizures induced by pentylenetetrazol (PTZ) . This suggests that the compound may possess similar properties worth investigating further.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups within the compound influences its pharmacological profile.

Key Findings:

  • The furan ring contributes to enhancing lipophilicity and cellular permeability.
  • The thiazole moiety is linked to improved anticancer activity due to its ability to interact with multiple biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Similarities

Compound 4 and 5 ()

These isostructural thiazole-pyrazole-triazole hybrids share the following features with the target compound:

  • Thiazole core : Both compounds incorporate a thiazole ring, though substituted with chlorophenyl/fluorophenyl groups instead of pyrrole.
  • Planarity : The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the planar core, similar to the furan group in the target compound .
Feature Target Compound Compound 4/5 ()
Core structure Thiazole-methanone Thiazole-pyrazole-triazole
Key substituents Furan, pyrrole Fluorophenyl, chlorophenyl
Symmetry Not reported Triclinic, P¯I symmetry
Conformation Partially planar Planar core + perpendicular aryl

Key difference : The target compound’s pyrrolidine-oxadiazole system may confer greater conformational flexibility compared to the rigid triazole-pyrazole backbone in Compounds 4/3.

Pyrazol-1-yl Methanones ()

Compounds 7a and 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl methanones) feature a thiophene or ester-linked thiophene moiety. Unlike the target compound, these lack oxadiazole or pyrrolidine groups but share:

  • Methanone linkage: Critical for stabilizing molecular conformation.
  • Heterocyclic diversity : Thiophene vs. thiazole in the target compound .

Pharmacological implication : The oxadiazole group in the target compound may enhance metabolic stability compared to the hydrolytically labile ester group in Compound 7b.

Chirality and Stereochemical Impact ()

The pyrrolidine ring in the target compound introduces a chiral center, which is absent in the planar, fluorophenyl-substituted analogs (). Chirality, as demonstrated by Pasteur’s work on tartaric acid, significantly influences biological activity by modulating receptor binding and enantioselective metabolism .

Example 76 ()

A pyrazolo-pyrimidine-chromenone hybrid with a morpholinomethylthiophene substituent shares:

  • High melting point : 252–255°C (Example 76) vs. ~200–220°C (estimated for the target compound).
  • Molecular weight : Example 76 (531.3 g/mol) is lighter than the target compound (estimated ~450–500 g/mol) .

Activity prediction : The target compound’s furan and pyrrole groups may improve blood-brain barrier penetration compared to Example 76’s polar morpholine group.

Benzothiazolyl Pyrazolones ()

These analogs feature a benzothiazole-pyrazolone scaffold, differing from the target’s oxadiazole-thiazole system. Key contrasts include:

  • Electronic effects : The electron-withdrawing oxadiazole in the target compound may reduce nucleophilic susceptibility compared to the electron-rich pyrazolone .
  • Solubility : The pyrrolidine ring in the target compound likely enhances aqueous solubility relative to the hydrophobic benzothiazole.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield?

Methodological Answer:

  • Reaction Conditions: Optimize reflux time (e.g., 1–4 hours) and solvent choice (e.g., acetic acid or ethanol) to enhance intermediate formation .
  • Purification: Use column chromatography (SiO₂) or recrystallization (ethanol/DMF mixtures) to isolate the product efficiently .
  • Example Protocol:
StepParameterCondition
RefluxSolventAcOH (10 mL)
WorkupExtractionCH₂Cl₂ (4×20 mL)
PurificationSiO₂ filtration

Q. What spectroscopic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm pyrrolidine, thiazole, and oxadiazole moieties. Cross-validate peak assignments with similar compounds (e.g., pyrazole-triazole hybrids) .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .

Q. What are the primary biological targets identified for this compound?

Methodological Answer:

  • Molecular Docking: Screen against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity. Use AutoDock Vina for binding affinity calculations .
  • In Vitro Assays: Prioritize cytochrome P450 enzymes or kinase targets based on structural analogs (e.g., triazole-thiazole hybrids) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Control variables such as cell line (e.g., HepG2 vs. HEK293), incubation time, and compound purity (>95% by HPLC) .
  • Dose-Response Curves: Perform IC₅₀ comparisons under identical conditions. Use statistical tools (e.g., ANOVA) to validate reproducibility .
  • Mechanistic Studies: Combine molecular docking with surface plasmon resonance (SPR) to confirm target binding kinetics .

Q. What experimental design is suitable for assessing environmental fate?

Methodological Answer:

  • Laboratory Studies: Evaluate hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (OECD 301F test) .
  • Partitioning Coefficients: Measure log Kow (octanol-water) and soil adsorption (Kd) using shake-flask or HPLC methods .
  • Ecotoxicology: Test acute toxicity on Daphnia magna and algal growth inhibition (OECD 202/201 guidelines) .

Q. How can structure-activity relationships (SAR) be analyzed for functional groups?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with modified substituents (e.g., replace furan with thiophene) and compare bioactivity .
  • Computational Modeling: Use DFT (density functional theory) to calculate electronic effects (e.g., HOMO-LUMO gaps) on reactivity .
  • 3D-QSAR: Develop CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Q. How to address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

  • Standardized Protocols: Follow USP guidelines for melting point determination (capillary method) and solubility (shake-flask with HPLC quantification) .
  • Interlaboratory Validation: Collaborate with multiple labs to replicate measurements under controlled conditions (e.g., 25°C, pH 7.4) .

Methodological Tables

Q. Table 1: Key Synthesis Parameters from Literature

Parameter
SolventAcOHGlacial AcOHEthanol
Time1 h4 h2 h
YieldNot reported65–70%75–80%

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H NMRConfirm pyrrolidine substitution
HRMSVerify molecular ion (m/z 467.1)
HPLCPurity assessment (>95%)

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